
m-PEG49-NHS ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
m-PEG49-NHS ester is synthesized by reacting polyethylene glycol (PEG) with N-hydroxysuccinimide (NHS) under specific conditions. The reaction typically involves dissolving PEG in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and then adding NHS. The reaction is carried out at room temperature, and the product is purified through dialysis or other purification methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
m-PEG49-NHS ester primarily undergoes substitution reactions. The NHS ester group reacts efficiently with primary amino groups (-NH2) in neutral or slightly basic buffers to form stable amide bonds .
Common Reagents and Conditions
Reagents: Primary amines, DMSO, DMF
Conditions: Neutral or slightly basic pH (7.0-8.0), room temperature
Major Products
The major product formed from the reaction of this compound with primary amines is a PEGylated amide. This product is stable and can be used in various applications, including the synthesis of PROTACs .
科学的研究の応用
m-PEG49-NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, enabling selective protein degradation.
Biology: Facilitates the study of protein functions and interactions by selectively degrading target proteins.
Medicine: Potential use in targeted therapy drugs, particularly in cancer treatment, by degrading specific proteins involved in disease progression.
Industry: Used in the development of advanced drug delivery systems and other biotechnological applications .
作用機序
m-PEG49-NHS ester functions as a linker in PROTACs, which contain two different ligands connected by the linker. One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
類似化合物との比較
Similar Compounds
- m-PEG24-NHS ester
- m-PEG12-NHS ester
- m-PEG4-NHS ester
Comparison
m-PEG49-NHS ester is unique due to its longer PEG chain, which provides increased flexibility and solubility. This makes it particularly useful in applications requiring longer linkers, such as the synthesis of PROTACs for larger proteins. The longer PEG chain also reduces immunogenicity and increases the stability of the resulting conjugates .
特性
分子式 |
C104H203NO53 |
|---|---|
分子量 |
2315.7 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C104H203NO53/c1-109-6-7-111-10-11-113-14-15-115-18-19-117-22-23-119-26-27-121-30-31-123-34-35-125-38-39-127-42-43-129-46-47-131-50-51-133-54-55-135-58-59-137-62-63-139-66-67-141-70-71-143-74-75-145-78-79-147-82-83-149-86-87-151-90-91-153-94-95-155-98-99-157-101-100-156-97-96-154-93-92-152-89-88-150-85-84-148-81-80-146-77-76-144-73-72-142-69-68-140-65-64-138-61-60-136-57-56-134-53-52-132-49-48-130-45-44-128-41-40-126-37-36-124-33-32-122-29-28-120-25-24-118-21-20-116-17-16-114-13-12-112-9-8-110-5-4-104(108)158-105-102(106)2-3-103(105)107/h2-101H2,1H3 |
InChIキー |
SWIQNDAKZFPALY-UHFFFAOYSA-N |
正規SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


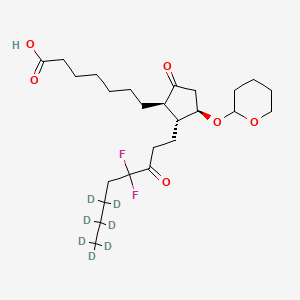
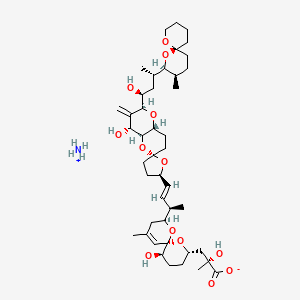
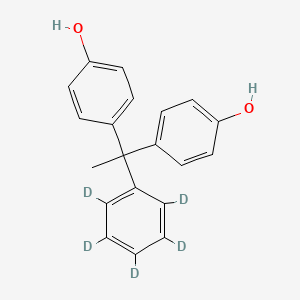


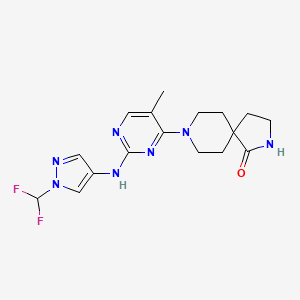
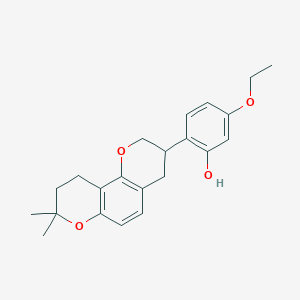
![N-(5-chloro-2-methoxyphenyl)-2-[N-methyl-1-(2-phenyl-2H-1,2,3-triazol-4-yl)formamido]acetamide](/img/structure/B12424468.png)
![Ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate](/img/structure/B12424471.png)

![4-({(2E,6R)-6-[(3,6-dideoxy-alpha-L-arabino-hexopyranosyl)oxy]hept-2-enoyl}amino)benzoic acid](/img/structure/B12424479.png)
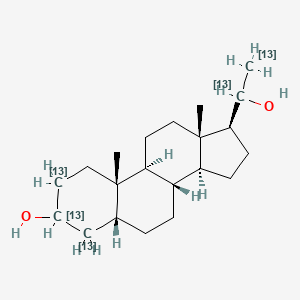
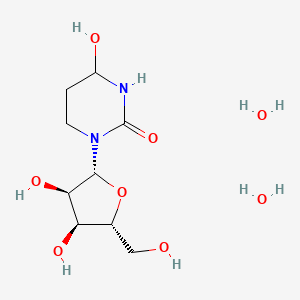
![[(10R,11S,12R,13R,15R)-3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[[(10S,11S,12R,13S,15R)-3,4,5,12,22,23-hexahydroxy-8,18-dioxo-11,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B12424492.png)
